molecular formula C14H9Cl2NO3 B5799299 (2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone

(2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone

Cat. No.: B5799299
M. Wt: 310.1 g/mol
InChI Key: BAPHRMNFWZSVGS-UHFFFAOYSA-N
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Description

(2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone is an organic compound characterized by the presence of dichloro, nitro, and methylphenyl groups attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone typically involves the nitration of a precursor compound. One common method involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one. The reaction is carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions, including temperature, flow rate, and residence time .

Industrial Production Methods

In industrial settings, the nitration process is optimized to achieve high yields and efficiency. The use of continuous flow microreactors has been shown to improve reaction efficiency and yield compared to traditional batch reactors. The reaction conditions typically involve a molar ratio of nitric acid to substrate of 1.1:1, a reaction temperature of 60°C, and a residence time of 30 seconds .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modification of biomolecules, such as proteins and nucleic acids. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichloro-5-nitrophenyl)(phenyl)methanone
  • (2,4-Dichloro-5-nitrophenyl)(4-methoxyphenyl)methanone

Uniqueness

(2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone is unique due to its specific combination of dichloro, nitro, and methylphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with similar compounds.

Properties

IUPAC Name

(2,4-dichloro-5-nitrophenyl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c1-8-2-4-9(5-3-8)14(18)10-6-13(17(19)20)12(16)7-11(10)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPHRMNFWZSVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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